

An In-Depth Technical Guide to 2-Furanacrolein: Chemical Properties and Structure

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Compound of Interest

Compound Name: **2-Furanacrolein**

Cat. No.: **B3021440**

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Abstract

2-Furanacrolein, a derivative of the biomass-derived platform chemical furfural, is a versatile building block in organic synthesis. Its unique conjugated system, incorporating both a furan ring and an α,β -unsaturated aldehyde, imparts a rich and diverse reactivity profile. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic characterization of **2-Furanacrolein**. It further delves into its reactivity, exploring key reaction mechanisms and its applications as a precursor in the synthesis of fine chemicals and pharmaceutical intermediates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

The imperative for sustainable chemical processes has propelled the exploration of biomass-derived platform molecules as alternatives to petrochemical feedstocks. Furfural, readily obtained from the acid-catalyzed dehydration of pentose sugars found in lignocellulosic biomass, stands out as a key renewable chemical.^[1] From this versatile starting material, a cascade of valuable derivatives can be synthesized, with **2-Furanacrolein** (also known as 3-(2-furyl)acrolein) emerging as a particularly significant intermediate.^[2]

This guide offers an in-depth exploration of the core chemical and physical characteristics of **2-Furanacrolein**, providing the foundational knowledge necessary for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

2-Furanacrolein possesses a planar structure characterized by a furan ring connected to an acrolein moiety at the 2-position. The molecule's chemical formula is C₇H₆O₂, and its molecular weight is 122.12 g/mol .^[2] The conjugated system of double bonds, encompassing the furan ring and the propenal side chain, is central to its chemical behavior and spectroscopic properties.

Diagram 1: Chemical Structure of **2-Furanacrolein**

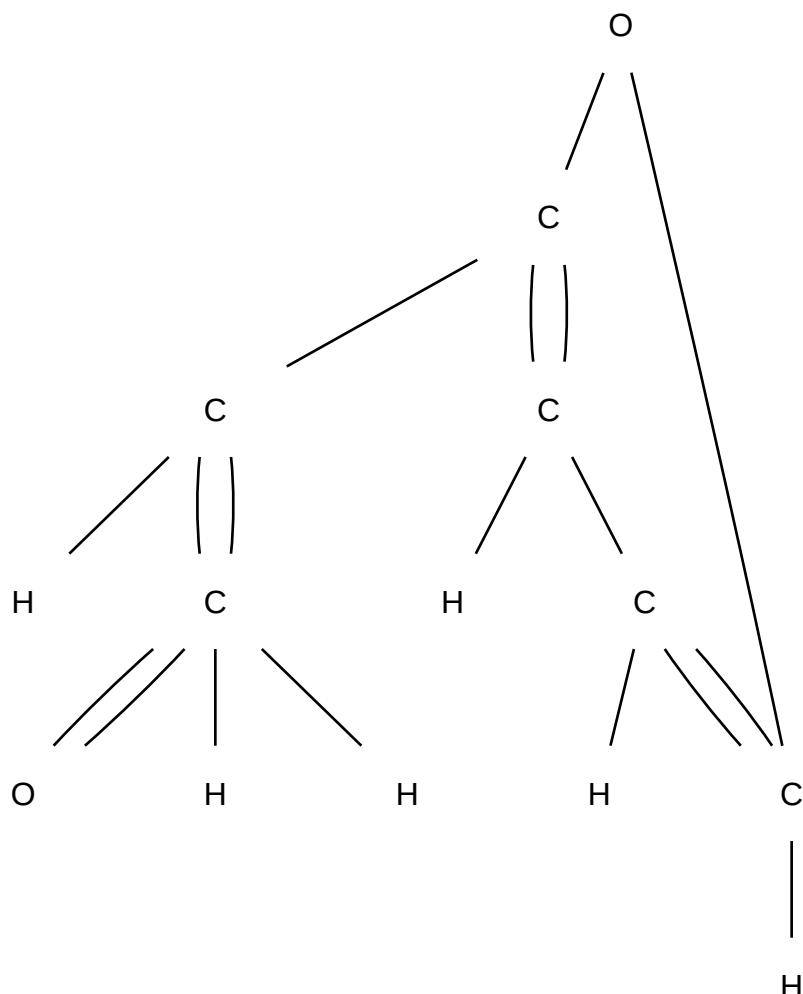


Figure 1. Chemical Structure of 2-Furanacrolein

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A 2D representation of the **2-Furanacrolein** molecule.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |
|------------------|--------------------------------------------------------------------------------|---------------------|
| CAS Number | 623-30-3 | [2] |
| Appearance | White to light yellow to dark green crystalline solid | [2] |
| Melting Point | 49-55 °C | [3] |
| Boiling Point | 143 °C at 37 mm Hg | [3] |
| Flash Point | 211 °F (99.4 °C) | [3] |
| Water Solubility | Insoluble | [3] |
| Storage | Store in a well-ventilated, dry place at 2-8 °C, protected from light and air. | [2] |

Synthesis of 2-Furanacrolein

The most common and industrially viable method for the synthesis of **2-Furanacrolein** is the Claisen-Schmidt condensation of furfural with acetaldehyde. This reaction is typically base-catalyzed and proceeds via an aldol condensation mechanism.

Reaction Mechanism

The synthesis involves the deprotonation of acetaldehyde by a base to form an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of furfural. The resulting aldol addition product readily undergoes dehydration to yield the more stable, conjugated **2-Furanacrolein**.

Diagram 2: Synthesis of **2-Furanacrolein**

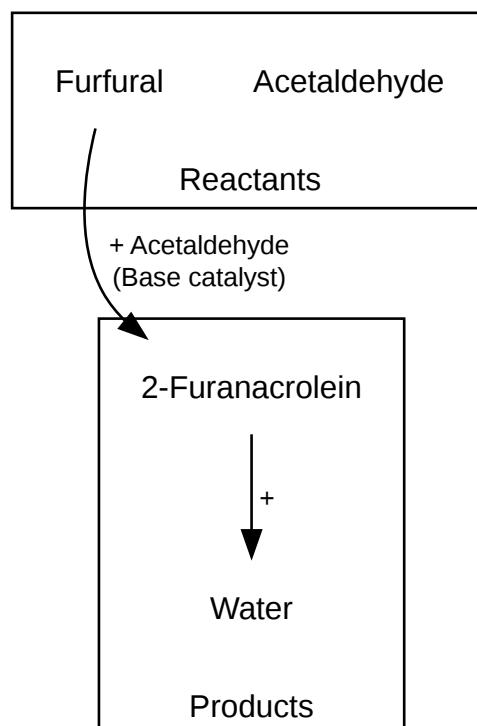


Figure 2. Claisen-Schmidt condensation for 2-Furanacrolein synthesis.

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An overview of the reactants and products in the synthesis of **2-Furanacrolein**.

Experimental Protocol: Synthesis from Furfural and Acetaldehyde

This protocol outlines a general laboratory-scale procedure for the synthesis of **2-Furanacrolein**.

Materials:

- Furfural
- Acetaldehyde

- Sodium hydroxide (NaOH)
- Ethanol
- Dichloromethane
- Anhydrous magnesium sulfate (MgSO₄)
- Deionized water
- Ice bath

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve furfural in ethanol. Cool the solution in an ice bath.
- **Addition of Base and Acetaldehyde:** Prepare a solution of sodium hydroxide in water and add it to the dropping funnel. Separately, prepare a solution of acetaldehyde in ethanol.
- **Reaction Execution:** Slowly and simultaneously add the sodium hydroxide solution and the acetaldehyde solution to the cooled furfural solution with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 7.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
- **Drying and Evaporation:** Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of **2-Furanacrolein**.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Furanacrolein** displays characteristic absorption bands corresponding to its functional groups.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|---------------------------------------|
| ~3100-3000 | Medium | C-H stretching (furan ring and vinyl) |
| ~2850 & 2750 | Weak | C-H stretching (aldehyde) |
| ~1680-1660 | Strong | C=O stretching (conjugated aldehyde) |
| ~1620-1600 | Medium-Strong | C=C stretching (conjugated) |
| ~1500-1400 | Medium | C=C stretching (furan ring) |
| ~1300-1000 | Strong | C-O stretching (furan ring) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

¹H NMR (CDCl₃, 400 MHz):

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|-----------------------------------|
| ~9.60 | d | 1H | Aldehydic proton (-CHO) |
| ~7.50 | d | 1H | H5 (furan ring) |
| ~7.20 | d | 1H | Vinyl proton α to carbonyl |
| ~6.70 | d | 1H | H3 (furan ring) |
| ~6.50 | dd | 1H | H4 (furan ring) |
| ~6.30 | dd | 1H | Vinyl proton β to carbonyl |

^{13}C NMR (CDCl_3 , 100 MHz):

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|--------------------|
| ~193.0 | C=O (aldehyde) |
| ~152.0 | C2 (furan ring) |
| ~145.0 | C5 (furan ring) |
| ~130.0 | C α (vinyl) |
| ~125.0 | C β (vinyl) |
| ~118.0 | C3 (furan ring) |
| ~112.0 | C4 (furan ring) |

Chemical Reactivity and Synthetic Applications

The reactivity of **2-Furanacrolein** is dictated by the interplay of its furan ring and the α,β -unsaturated aldehyde functionality. This dual reactivity makes it a valuable synthon for a wide range of organic transformations.[\[2\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Reactions at the Aldehyde Group

The aldehyde group is susceptible to nucleophilic attack. It can undergo a variety of reactions typical of aldehydes, including:

- Oxidation: Can be oxidized to the corresponding carboxylic acid, 3-(2-furyl)acrylic acid.
- Reduction: Can be selectively reduced to the corresponding alcohol, 3-(2-furyl)allyl alcohol.
- Wittig Reaction: Reacts with phosphorus ylides to extend the carbon chain and form substituted dienes.
- Grignard and Organolithium Reactions: Undergoes addition of organometallic reagents to the carbonyl carbon.

Reactions Involving the Conjugated System

The α,β -unsaturated system allows for 1,4-conjugate addition (Michael addition) of nucleophiles. This is a powerful method for introducing substituents at the β -position to the carbonyl group.

Reactions of the Furan Ring

The furan ring can participate in several reactions characteristic of aromatic heterocycles.

- Electrophilic Aromatic Substitution: The furan ring is electron-rich and can undergo electrophilic substitution, primarily at the 5-position.
- Diels-Alder Reaction: The furan moiety can act as a diene in [4+2] cycloaddition reactions with suitable dienophiles. This reaction is a key strategy for the construction of complex polycyclic systems.

Diagram 3: Reactivity of **2-Furanacrolein**

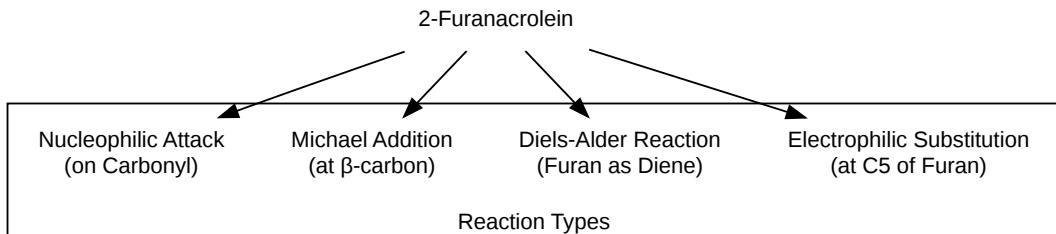


Figure 3. Key reaction sites of 2-Furanacrolein.

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A conceptual diagram illustrating the primary modes of reactivity of **2-Furanacrolein**.

Applications in Drug Development and Medicinal Chemistry

The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[16][17] Furan-containing molecules have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[16][17][18][19]

2-Furanacrolein serves as a valuable starting material for the synthesis of more complex furan derivatives with potential therapeutic applications. The α,β -unsaturated aldehyde functionality provides a handle for the introduction of various pharmacophores through reactions such as conjugate addition and reductive amination. The cytotoxic and anticancer activities of various furan derivatives are active areas of research, with studies exploring their mechanisms of action, including the induction of apoptosis and cell cycle arrest.[16][17][18][19][20]

Safety and Handling

2-Furanacrolein is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Key safety considerations include:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Ventilation: Handle in a well-ventilated area or in a chemical fume hood.
- Storage: Store in a cool, dry, and dark place in a tightly sealed container. It is sensitive to air and light.^[2]
- Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.

Conclusion

2-Furanacrolein is a highly versatile and valuable bio-derived building block with a rich chemical profile. Its straightforward synthesis from furfural, coupled with its diverse reactivity, makes it an attractive intermediate for the synthesis of a wide array of value-added chemicals. The presence of both a reactive aldehyde and a furan ring within a conjugated system provides multiple avenues for chemical modification, enabling the construction of complex molecular architectures. For researchers and professionals in drug discovery and organic synthesis, a thorough understanding of the chemical properties and reactivity of **2-Furanacrolein** is essential for harnessing its full potential in the development of novel molecules and materials.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Furanacrolein: Chemical Properties and Structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3021440#2-furanacrolein-chemical-properties-and-structure>]

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